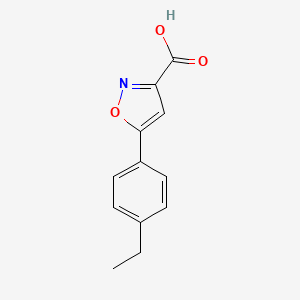

5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related oxazole and triazole compounds involves different strategies. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate utilizes "click chemistry" with organic azides and terminal alkynes, indicating a potential route for synthesizing similar oxazole compounds . Another approach involves ruthenium-catalyzed cycloaddition for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which could be adapted for the synthesis of oxazole analogs . Additionally, the synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid from ethyl esters suggests a method that could be modified for the target compound .

Molecular Structure Analysis

The molecular structure of oxazole derivatives has been characterized using various spectroscopic techniques. For example, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was elucidated using IR spectroscopy, NMR, Mass spectroscopy, and X-ray diffraction, which could provide a framework for analyzing the structure of "5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid" .

Chemical Reactions Analysis

The chemical reactivity of oxazole and triazole compounds includes transformations such as the Dimroth rearrangement , decarboxylation , and cyclocondensation . These reactions could be relevant to the target compound, potentially affecting its stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of substituents like ethyl or trifluoromethyl groups can affect these properties . The analysis of these properties is crucial for understanding the behavior of "5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid" in different environments and its potential applications.

科学研究应用

Organic Synthesis and Pharmaceutical Applications

5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid and its derivatives are primarily used in organic synthesis, offering a wide range of applications in pharmaceuticals. Notably, the compound serves as a building block for various other complex molecules. For instance, the reaction of ethyl isocyanoacetic acid with sodium hydride followed by treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones produces 5-substituted oxazole-4-carboxylic acid esters. This method is applicable to derivatives of numerous carboxylic acids, including saturated aliphatic, α,β-unsaturated, alicyclic, aromatic, heterocyclic, and N-Boc-protected amino acids (Tormyshev et al., 2006). Similarly, the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates from easily accessible carboxylic acid hydrazides and ethyl carbethoxyformimidate results in important building blocks for organic synthesis (Khomenko et al., 2016).

Synthesis of Bioactive Molecules

The compound and its related structures are also used in the synthesis of bioactive molecules. The microwave-assisted synthesis of molecules containing penicillanic or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, leads to compounds with promising antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Another study showed the synthesis of TRANS/CIS tetrahydroisoquinolines with pharmaceutical potential by converting the parent compound into target aminomethyl derivatives (Christov et al., 2006).

Synthesis of Peptidomimetics and Biologically Active Compounds

The oxazole structure is instrumental in preparing peptidomimetics or biologically active compounds. A protocol based on ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to provide a protected version of this triazole amino acid, crucial for synthesizing compounds active as HSP90 inhibitors (Ferrini et al., 2015).

属性

IUPAC Name |

5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-8-3-5-9(6-4-8)11-7-10(12(14)15)13-16-11/h3-7H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTZJQFGZFDXPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427994 |

Source

|

| Record name | 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid | |

CAS RN |

887360-50-1 |

Source

|

| Record name | 5-(4-Ethylphenyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。